molecular formula C16H16N2O3S B3001885 N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide CAS No. 921916-73-6

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide

Cat. No. B3001885
CAS RN: 921916-73-6
M. Wt: 316.38
InChI Key: FWBLAJXIEOCCHJ-UHFFFAOYSA-N
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Description

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide, also known as OTQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. OTQ is a small molecule that has been shown to have promising biological activity, making it an attractive target for drug development.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide involves its ability to selectively bind to the active site of certain PTPs, thereby inhibiting their activity. This inhibition leads to downstream effects on signaling pathways that are involved in disease progression. This compound has been shown to have a high degree of selectivity for certain PTPs, making it a promising drug candidate with fewer off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells, reduces inflammation, and improves insulin sensitivity. In vivo studies have shown that this compound can reduce tumor growth in mouse models of cancer and improve glucose tolerance in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide in lab experiments is its high degree of selectivity for certain PTPs. This allows researchers to study the specific effects of inhibiting these targets without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several potential future directions for research on N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents for specific diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, the potential use of this compound as a tool compound for studying PTPs in disease models is an area that warrants further investigation.

Synthesis Methods

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide involves a multi-step process that begins with the reaction of 2-aminobenzaldehyde with cyclohexanone to form a Schiff base. This Schiff base is then reacted with methanesulfonyl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. One of the most promising applications of this compound is its ability to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a critical role in many signaling pathways involved in disease progression. This compound has been shown to selectively inhibit certain PTPs, making it a potential drug candidate for the treatment of cancer, diabetes, and autoimmune disorders.

properties

IUPAC Name

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-16-9-6-13-10-14(7-8-15(13)17-16)18-22(20,21)11-12-4-2-1-3-5-12/h1-5,7-8,10,18H,6,9,11H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBLAJXIEOCCHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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